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Compound of Interest |

Compound Name: tert-Butyl 1-iodoethyl carbonate
CAS No.: 106776-73-2
Cat. No.: B8564290
. J

Executive Summary

tert-Butyl 1-iodoethyl carbonate is a bifunctional alkylating agent used to introduce a bio-
labile carbonate promoiety into drug molecules. Structurally, it combines a lipophilic tert-butyl
group with a reactive

-iodoethyl center.

It is a variant of the "axetil" or "proxetil" class of prodrug linkers (e.g., as seen in Cefuroxime
axetil or Cefpodoxime proxetil). Its primary utility lies in masking carboxylic acids or phenols to
improve oral bioavailability, membrane permeability, and metabolic stability. Upon absorption,
the carbonate linkage undergoes enzymatic hydrolysis by non-specific esterases, releasing the
active parent drug, acetaldehyde, carbon dioxide, and tert-butanol.

Chemical Identity & Properties
Nomenclature

o Preferred IUPAC Name:tert-Butyl (1-iodoethyl) carbonate
o Systematic Name: 1-lodoethyl 2-methylpropan-2-yl carbonate

o CAS Registry Number: Not widely listed (Niche Intermediate); Analogous to 1-chloroethyl
derivative (CAS: 98015-51-1).
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Physicochemical Properties (Predicted)

Note: As a reactive intermediate, specific experimental data is limited. Values below are

calculated based on structure-property relationships of analogous

-haloalkyl carbonates.

Property

Value (Estimated)

Rationale

Molecular Formula

Molecular Weight

272.08 g/mol

High due to lodine atom (126.9
g/mol).

Physical State

Yellowish Liquid

lodine-containing alkyl
carbonates are often colored

liquids.

Higher than Cl-analog due to

Boiling Point ~60-65 °C (at 0.5 mmHg) o _
polarizability of lodine.

Density ~1.35-1.45 g/cm? Heavy atom effect of lodine.

- ) Lipophilic tert-butyl group

Solubility Soluble in DCM, EtOAc, THF ) ] -

drives organic solubility.
N Sensitive to light, heat, and
Stability Low

moisture (hydrolysis).

Synthesis Protocol

The synthesis involves a two-step sequence: (1) Formation of the

-chloro carbonate intermediate, followed by (2) Halogen exchange (Finkelstein reaction).

Reaction Scheme Visualization
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Figure 1: Two-step synthetic pathway for tert-Butyl 1-iodoethyl carbonate.

Detailed Methodology
Step 1. Synthesis of tert-Butyl 1-chloroethyl carbonate

o Principle: Nucleophilic substitution of the acyl chloride by tert-butanol.

» Reagents: 1-Chloroethyl chloroformate (1.0 equiv), tert-Butanol (1.0 equiv), Pyridine (1.1
equiv), Dichloromethane (DCM).

e Protocol:

o

Dissolve tert-butanol and pyridine in anhydrous DCM under an inert atmosphere (

).

o Cool the solution to 0°C using an ice bath.

o Add 1-chloroethyl chloroformate dropwise over 30 minutes. Note: Exothermic reaction.
o Allow the mixture to warm to room temperature and stir for 3—4 hours.

o Workup: Wash with 1N HCI (to remove pyridine), followed by saturated

and brine. Dry over
and concentrate in vacuo.

o Purification: Vacuum distillation is recommended to obtain the pure chloro-intermediate.
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Step 2: Finkelstein Exchange (Chlorine

lodine)
e Principle:
substitution driven by the precipitation of NaCl in acetone.

o Reagents: tert-Butyl 1-chloroethyl carbonate (from Step 1), Sodium lodide (Nal, 1.5 equiv),
Anhydrous Acetone.

e Protocol:

o

Dissolve the chloro-carbonate in anhydrous acetone.

o Add Nal (dried) in one portion.

o Heat the mixture to reflux (60°C) for 4—6 hours protected from light (wrap flask in foil).
o Observation: A white precipitate (NaCl) will form.

o Workup: Filter off the NaCl solid. Concentrate the filtrate. Dissolve the residue in Ethyl
Acetate (EtOAc) and wash with 5% sodium thiosulfate (to remove free iodine) and water.

o Storage: The product is unstable. Use immediately or store at -20°C under argon in the
dark.

Mechanism of Action: Prodrug Activation

This moiety is designed to be a "double ester” type prodrug. It masks an acidic drug (Drug-
COOH) by forming an ester linkage. Once in the systemic circulation, it releases the active drug
through a cascade mechanism.

Activation Pathway

e Enzymatic Hydrolysis: Esterases attack the terminal carbonate ester bond (less sterically
hindered than the drug-ester bond).
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o Spontaneous Collapse: The resulting unstable hemiacetal intermediate spontaneously
decomposes.

» Byproducts: The breakdown releases acetaldehyde,

, and tert-butanol.

Esterase
(Hydrolysis)

Prodrug Molecule
(Drug-COO-CH(CH3)-O-CO-O-tBu)

Step 1: Carbonate Cleavage

Unstable Intermediate
(Drug-COO-CH(CH3)-0OH)

/ Step 2: Spontaneous
/ . . .
/ 1,6-Elimination
4
Byproducts: Active Drug
CO2 + tert-Butanol (Drug-COOH) + Acetaldehyde

Click to download full resolution via product page
Figure 2: Bio-activation pathway of a tert-butyl carbonate prodrug.
Critical Stability & Handling
Acid Sensitivity (The "tert-Butyl" Factor)

Unlike ethyl or isopropyl analogs, the tert-butyl group renders this compound sensitive to acid.

e Mechanism: In the presence of strong Lewis or Brgnsted acids, the tert-butyl group can
cleave via an
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mechanism to form isobutene and

 Implication: Avoid acidic conditions during synthesis and purification. Do not use silica gel for
chromatography unless neutralized (e.g., with 1% triethylamine).

Thermal & Photostability

The C-I bond is weak (

50 kcal/mol).

o Light: Exposure to UV/visible light causes homolytic cleavage, releasing free iodine radical (

), which turns the sample purple/brown.

e Heat: Avoid temperatures >80°C to prevent decomposition.
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¢ Prodrug Carbonate Linkers

o Reference: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews
Drug Discovery, 2008, 7, 255-270.
o Relevance: Comprehensive review on the mechanism and utility of carbon

« Patent on Analogous Synthesis (Isopropyl variant)

o Reference: CN106365997A.
o Relevance: Provides industrial process parameters for the iodination step applicable to the
tert-butyl analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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